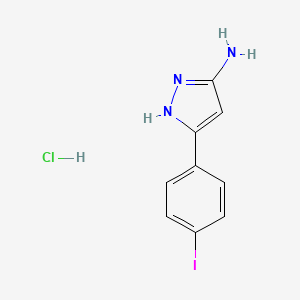
2-(Boc-amino)thiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)thiazole-4-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a sulfonamide group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)thiazole-4-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For example, reacting α-bromoacetophenone with thiourea in ethanol under reflux conditions can yield 2-aminothiazole.
Introduction of the Boc Protecting Group: The amino group of the thiazole can be protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group, resulting in 2-(Boc-amino)thiazole.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group at the fourth position of the thiazole ring. This can be achieved by reacting 2-(Boc-amino)thiazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)thiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products with different nucleophiles attached to the sulfonamide nitrogen.
Deprotection Reactions: Free amine derivatives of the thiazole compound.
Oxidation and Reduction Reactions: Modified thiazole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2-(Boc-amino)thiazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, such as antimicrobial, antifungal, and anticancer agents
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery and development.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Boc-amino)thiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Cellular Pathways: The compound can modulate cellular pathways by interacting with key signaling molecules and receptors.
Comparación Con Compuestos Similares
2-(Boc-amino)thiazole-4-sulfonamide can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the Boc protecting group and sulfonamide functionality, making it less versatile in synthetic applications.
4-Sulfonamidothiazole: Lacks the Boc protecting group, which can affect its stability and reactivity.
2-(Boc-amino)thiazole: Lacks the sulfonamide group, which can limit its biological activity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and sulfonamide functionality, which enhances its stability, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C8H13N3O4S2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
tert-butyl N-(4-sulfamoyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-6-10-5(4-16-6)17(9,13)14/h4H,1-3H3,(H2,9,13,14)(H,10,11,12) |
Clave InChI |
GUMSSTDMQOXGCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CS1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


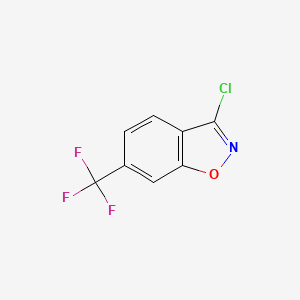
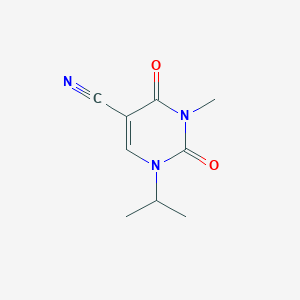
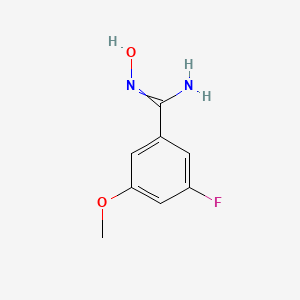
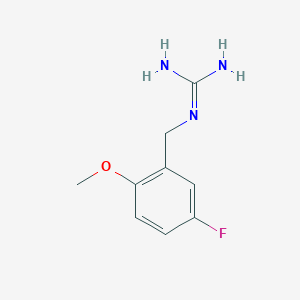
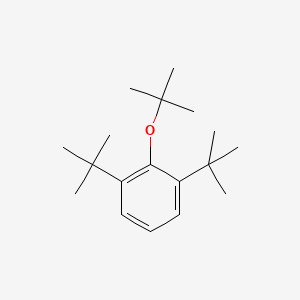
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

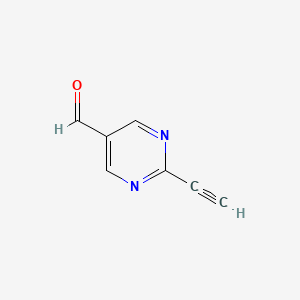
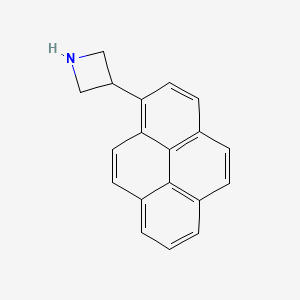
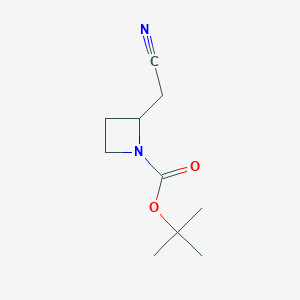
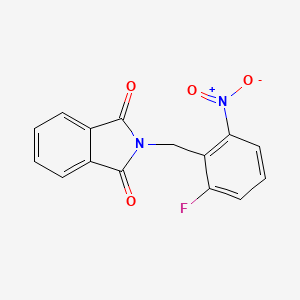
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

